N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 g/mol This compound is characterized by the presence of a piperidinone ring, which is a six-membered ring containing one nitrogen atom and a ketone group
Preparation Methods
The synthesis of N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide typically involves the reaction of 3-acetyl-2-oxopiperidine with an appropriate phenylacetamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The exact mechanism of action of N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
N-[3-(3-Acetyl-2-oxopiperidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinone structure.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: Another compound with a similar acetamide structure but different biological activities.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[3-(3-acetyl-2-oxopiperidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)14-7-4-8-17(15(14)20)13-6-3-5-12(9-13)16-11(2)19/h3,5-6,9,14H,4,7-8H2,1-2H3,(H,16,19) |
InChI Key |
SFBBZHJYRRKXKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
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